3-(Butan-2-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-(Butan-2-yl)aniline can be synthesized through several methods. One common approach involves the alkylation of aniline with sec-butyl halides under basic conditions. Another method includes the reduction of nitrobenzene derivatives followed by alkylation.
Industrial Production Methods: In industrial settings, the production of this compound typically involves the catalytic hydrogenation of nitrobenzene derivatives in the presence of a suitable catalyst, such as palladium on carbon. This is followed by alkylation using sec-butyl halides under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 3-(Butan-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinone derivatives.
Reduction: The compound can be reduced to form secondary amines.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted aniline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Secondary amines.
Substitution: Various substituted aniline derivatives depending on the substituent introduced.
Scientific Research Applications
3-(Butan-2-yl)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and polymers.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 3-(Butan-2-yl)aniline involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and receptors, leading to various biochemical effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
- 3-(sec-Butyl)aniline
- 4-bromo-N-(2,3-dimethylbutan-2-yl)aniline
- Indole derivatives
Comparison: 3-(Butan-2-yl)aniline is unique due to its specific structural configuration, which imparts distinct chemical and physical propertiesFor instance, its sec-butyl group provides steric hindrance, affecting its reactivity in substitution reactions .
Properties
CAS No. |
68400-78-2 |
---|---|
Molecular Formula |
C10H15N |
Molecular Weight |
149.23 g/mol |
IUPAC Name |
3-butan-2-ylaniline |
InChI |
InChI=1S/C10H15N/c1-3-8(2)9-5-4-6-10(11)7-9/h4-8H,3,11H2,1-2H3 |
InChI Key |
KXTQLJHNRFFXNH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=CC(=CC=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.